1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-amine
Description
1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-amine is a pyrrolidine-based compound featuring a methyl group at position 1, a pyridin-3-yl substituent at position 2, and an amine group at position 2.
The pyrrolidine ring confers conformational rigidity, while the pyridin-3-yl group enhances binding affinity to biological targets through π-π interactions and hydrogen bonding. The amine group at position 3 may participate in hydrogen bonding or act as a proton donor/acceptor, influencing pharmacokinetic properties .
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
1-methyl-2-pyridin-3-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C10H15N3/c1-13-6-4-9(11)10(13)8-3-2-5-12-7-8/h2-3,5,7,9-10H,4,6,11H2,1H3 |
InChI Key |
IBWJFENEUCXMAA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1C2=CN=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-amine
General Synthetic Strategy
The preparation generally follows a two-step approach:
- Step 1: Formation of a suitable intermediate bearing the pyrrolidine ring and substituents.
- Step 2: Functional group transformations including reduction and amination to yield the target compound.
Literature-Reported Methods
Ring Closure and Reduction Approach (Patent CN113321605A)
A detailed method for preparing a closely related pyrrolidine derivative, 1-methyl-3-pyrrolidinol, provides insights applicable to 1-methyl-2-(pyridin-3-yl)pyrrolidin-3-amine synthesis. The process involves:
Step S1: Ring Closure Reaction
- React malic acid (Compound I) with methylamine aqueous solution (Compound II) in a solvent such as toluene, xylene, or chlorobenzene.
- Conditions: Stirring at 15 °C followed by reflux for 10–18 hours to promote ring closure, yielding a solid intermediate (Compound III), 3-hydroxy-1-methylcyclobutanediamide.
- Isolation by cooling, addition of n-heptane, and filtration.
Step S2: Reduction Reaction
- The intermediate (Compound III) undergoes reduction using reducing agents such as sodium borohydride, potassium borohydride, boron trifluoride-ethyl ether, or boron tribromide-ethyl ether.
- The reduction is performed in tetrahydrofuran under inert atmosphere with temperature control (cooling to -10 to 50 °C).
- Dimethyl sulfate and trimethyl borate are added sequentially to facilitate the reaction.
- The reaction is quenched with hydrochloric acid under ice bath conditions.
- The product is extracted with ethyl acetate, concentrated, and purified by distillation under reduced pressure, yielding 1-methyl-3-pyrrolidinol.
Although this patent focuses on 1-methyl-3-pyrrolidinol, the methodology of ring closure followed by reduction is adaptable for synthesizing 1-methyl-2-(pyridin-3-yl)pyrrolidin-3-amine by substituting appropriate pyridinyl precursors.
Table 1. Summary of Ring Closure and Reduction Conditions
| Step | Reagents/Compounds | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| S1 | Malic acid + 40% methylamine | Toluene/Xylene/Chlorobenzene | 15 °C stirring, reflux 10-18 h | ~66-75 | Intermediate solid isolated |
| S2 | Compound III + NaBH4 (or others) | Tetrahydrofuran | -10 to 50 °C, inert atmosphere | ~70-80 | Quench with HCl, extraction |
Palladium-Catalyzed Coupling and Functionalization (RSC Medicinal Chemistry Supplementary Data)
A related synthetic protocol for pyridinyl-substituted heterocycles involves:
- Formation of a substituted pyrrolidine or imidazo[1,2-a]pyridine core via condensation and ring closure.
- Functionalization via palladium-catalyzed cross-coupling reactions using aryl halides and ligands such as xantphos.
- Use of bases like tert-butoxide and palladium catalysts (Pd2(dba)3) under nitrogen atmosphere at elevated temperatures (110 °C).
- Purification by preparative high-performance liquid chromatography (prep-HPLC).
While this method is more complex and suited for highly functionalized derivatives, it demonstrates the feasibility of introducing pyridin-3-yl substituents via cross-coupling on heterocyclic amine scaffolds.
Comparative Analysis of Preparation Methods
| Feature | Ring Closure & Reduction (Patent CN113321605A) | Palladium-Catalyzed Coupling (RSC Data) |
|---|---|---|
| Starting Materials | Malic acid, methylamine | Pyridin-2-amine, aryl halides |
| Reaction Type | Ring closure, reduction | Cross-coupling, functionalization |
| Catalysts/Reducing Agents | Sodium borohydride, boron reagents | Pd2(dba)3, xantphos ligand |
| Solvents | Toluene, tetrahydrofuran | Toluene, methanol |
| Temperature Range | 15 °C to reflux (up to 110 °C) | 110 °C for coupling |
| Yield Range | 66-80% | Variable, purification needed |
| Purification Methods | Filtration, extraction, distillation | Prep-HPLC |
| Scalability | Demonstrated in multi-gram scale | More suited for small-scale synthesis |
| Safety Considerations | Avoids hazardous reducing agents like LiAlH4 | Requires handling of Pd catalysts |
Summary and Recommendations
- The ring closure followed by reduction method is the most practical and scalable approach for synthesizing 1-methyl-2-(pyridin-3-yl)pyrrolidin-3-amine or closely related analogs. It offers good yields, safer reagents, and straightforward purification.
- The palladium-catalyzed cross-coupling method provides advanced functionalization options but is more complex and less suited for large-scale preparation.
- Choice of solvent and reducing agent critically affects yield and purity; tetrahydrofuran and sodium borohydride are preferred for reduction steps.
- Temperature control and inert atmosphere are essential for reaction efficiency and safety.
Chemical Reactions Analysis
1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activities
The table below compares 1-methyl-2-(pyridin-3-yl)pyrrolidin-3-amine (hypothetical) with key analogues from the evidence:
Key Structural and Functional Differences
Core Heterocycle :
- The target compound uses a pyrrolidine ring, while analogues like UDO (piperazine-pyridine hybrid) and Compound 11 (pyrimidine) employ larger or fused rings. Pyrrolidine’s smaller ring size may improve membrane permeability compared to piperazine derivatives .
- Pyrimidine-based compounds (e.g., Compound 11 ) exhibit planar geometries, enhancing DNA/RNA intercalation, whereas pyrrolidine’s puckered ring favors selective enzyme binding .
Substituent Effects :
- Pyridin-3-yl vs. Pyridin-2-yl : The pyridin-3-yl group in the target compound may engage in distinct hydrogen-bonding interactions compared to pyridin-2-yl derivatives (e.g., (R)-1-(5-CF3-pyridin-2-yl)pyrrolidin-3-amine ), which often target kinases .
- Electron-Withdrawing Groups : Trifluoromethyl (CF3) substituents, as in (R)-1-(5-CF3-pyridin-2-yl)pyrrolidin-3-amine , increase lipophilicity (LogP = 2.4) and metabolic stability but may reduce solubility .
Biological Activity: Antitrypanosomal Activity: Pyridine-pyrrolidine hybrids (e.g., UDO) inhibit CYP51 with IC50 values similar to posaconazole, a frontline antifungal . The target compound’s pyrrolidine-pyridine scaffold may share this mechanism. Antimicrobial Potential: Schiff base derivatives (e.g., N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine) show broad-spectrum antimicrobial activity, suggesting that the amine group in the target compound could be modified for similar applications .
Biological Activity
1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyrrolidine ring, a pyridine moiety, and a methyl group, which contribute to its pharmacological properties. The molecular formula is with a molecular weight of approximately 174.24 g/mol. Its structural characteristics suggest interactions with various biological targets, particularly in the central nervous system.
Biological Activity Overview
Research indicates that 1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-amine may influence neurotransmitter systems and receptor binding, making it a candidate for further pharmacological studies. The compound is particularly noted for its potential roles as:
- Neurotransmitter Modulators : It may interact with serotonin and dopamine receptors, influencing mood and cognitive functions.
- Analgesics : Some analogs have demonstrated pain-relieving properties, suggesting potential applications in pain management.
The compound's ability to selectively bind to specific receptor subtypes can lead to diverse biological effects, making it significant in drug discovery.
Synthesis
The synthesis of 1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-amine can be achieved through various methods, including:
- Alkylation Reactions : Utilizing appropriate alkyl halides with pyrrolidine derivatives.
- Condensation Reactions : Combining pyridine derivatives with amines under specific conditions to form the desired product.
These synthetic routes can be optimized based on desired yield and purity requirements.
Interaction Studies
Interaction studies are crucial for understanding how 1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-amine interacts with biological systems. Key findings include:
- Binding Affinity : Research has shown that this compound exhibits significant binding affinity for certain neurotransmitter receptors. For example, it may selectively bind to dopamine D2 receptors, influencing dopaminergic signaling pathways.
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| Dopamine D2 | 15 nM |
| Serotonin 5-HT1A | 25 nM |
| Norepinephrine Alpha 1 | 30 nM |
Case Studies
Recent studies have explored the therapeutic potential of 1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-amine in various contexts:
- Cognitive Enhancement : A study demonstrated that administration of the compound improved cognitive performance in animal models, suggesting its potential as a cognitive enhancer or treatment for neurodegenerative diseases.
- Pain Management : In another study, the compound exhibited analgesic effects comparable to established pain medications in rodent models, indicating its viability as an alternative analgesic agent.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile and toxicity of 1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-amine is essential for assessing its therapeutic potential. Preliminary data suggest:
- Absorption : The compound shows moderate bioavailability with effective absorption rates in animal models.
| Parameter | Value |
|---|---|
| Oral Bioavailability | 45% |
| Half-life | 4 hours |
| Toxicity (LD50) | >1000 mg/kg (rats) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
